6-Bromocyclohex-4-ene-1,2,3-triol
Description
Definition and Structural Classification of Cyclohexenetriols and Haloconduritols
Cyclohexenetriols are a class of organic compounds characterized by a six-membered carbon ring containing one double bond (a cyclohexene (B86901) ring) to which three hydroxyl (-OH) groups are attached. Their structure allows for a variety of stereoisomers depending on the relative orientation of the hydroxyl groups.
A particularly important subclass of polyhydroxylated cyclohexenes is the conduritols. These are cyclohexene-1,2,3,4-tetrols, meaning they possess four hydroxyl groups. When one of these hydroxyl groups is replaced by a halogen atom, the resulting compounds are known as haloconduritols. Therefore, 6-Bromocyclohex-4-ene-1,2,3-triol, also known by the common name bromoconduritol, is classified as a haloconduritol. It is a brominated derivative of a conduritol-like structure.
General Significance of Highly Oxygenated Cyclohexene Systems in Organic Synthesis
Highly oxygenated cyclohexene systems, a category that includes cyclohexenetriols and their derivatives, are of considerable interest in organic synthesis and medicinal chemistry. nih.gov These structures are found in a variety of natural products, particularly within plants of the Annonaceae family. nih.gov
The synthetic utility of these compounds is rooted in their dense and varied functionalization. The presence of multiple hydroxyl groups and a double bond on a cyclic scaffold provides a rich platform for a wide range of chemical transformations. This makes them valuable as chiral building blocks and intermediates in the synthesis of more complex molecules, including other natural products and pharmacologically active agents. Furthermore, the oxygenated cyclohexene motif is associated with a spectrum of biological activities, such as antimicrobial and cytotoxic effects, making them attractive targets for drug discovery programs. nih.gov
Rationale for Research Focus on this compound
The specific research interest in this compound stems primarily from its activity as an enzyme inhibitor. It is recognized as an alpha-glucosidase inhibitor. Glucosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a crucial role in various biological processes, including the processing of N-linked glycoproteins.
Specifically, bromoconduritol has been shown to inhibit the trimming of the innermost glucose residue from the Glc₃Man₉GlcNAc₂ precursor of high-mannose and complex oligosaccharides. This inhibitory action disrupts the normal maturation of glycoproteins, which can have significant downstream effects. For instance, this disruption has been observed to inhibit the formation of complex oligosaccharides and has been shown to impede the release of infectious viral particles, such as the influenza virus, from host cells. The synthesis of bromoconduritol and its analogues is therefore driven by the need to understand these processes and to develop potent and specific glycosidase inhibitors for potential therapeutic applications.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Bromoconduritol, 6-Bromo-3,4,5-trihydroxycyclohex-1-ene |
| Molecular Formula | C₆H₉BrO₃ |
| Molecular Weight | 209.04 g/mol |
| CAS Number | 42014-74-4 |
Structure
3D Structure
Properties
IUPAC Name |
6-bromocyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCAFEYLYXXTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962154 | |
| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-74-4 | |
| Record name | 6-Bromoconduritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromocyclohex-4-ene-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromocyclohex 4 Ene 1,2,3 Triol
Retrosynthetic Strategies for 6-Bromocyclohex-4-ene-1,2,3-triol
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For this compound, a primary disconnection can be made at the carbon-bromine bond, suggesting a late-stage halogenation of a cyclohexenetriol precursor. This approach is attractive as it allows for the establishment of the core triol stereochemistry prior to the introduction of the bromine atom.
Further disconnection of the cyclohexenetriol precursor can involve the cleavage of the carbon-oxygen bonds of the hydroxyl groups. This leads back to a cyclohexene (B86901) or a functionalized benzene (B151609) derivative. A particularly effective strategy involves the use of benzene as a starting material, which can be converted to a cis-diol through chemoenzymatic oxidation. qub.ac.ukqub.ac.ukrsc.org This enzymatic dihydroxylation sets the initial stereochemistry, which can then be further manipulated.
An alternative retrosynthetic approach could involve a ring expansion of a substituted cyclopentane (B165970) derivative. nih.gov This strategy, while potentially more complex, could offer unique stereochemical outcomes. The choice of the specific retrosynthetic pathway will ultimately depend on the desired stereoisomer of the final product and the availability of starting materials and reagents.
| Disconnection | Precursor | Synthetic Transformation |
| C-Br Bond | Cyclohex-4-ene-1,2,3-triol | Electrophilic Bromination |
| C-O Bonds (Triol) | cis-5,6-Dihydroxycyclohexa-1,3-diene | Epoxidation and Hydrolysis |
| Cyclohexene Ring | Benzene | Dioxygenase-catalyzed dihydroxylation |
Stereocontrolled Synthesis of this compound
The stereocontrolled synthesis of this compound is paramount to accessing specific isomers with potentially distinct biological activities. This section delves into various strategies to achieve this, from chemoenzymatic methods to functional group interconversions and ring expansions.
Chemoenzymatic synthesis offers a powerful and environmentally benign approach to generating enantiopure building blocks. The initial step in a plausible synthesis of this compound is the dihydroxylation of benzene or a substituted benzene derivative. Toluene dioxygenase (TDO) and related enzymes can catalyze the cis-dihydroxylation of aromatic rings to furnish cis-dihydrodiols with high enantiomeric excess. qub.ac.ukqub.ac.ukrsc.orgresearchgate.net For instance, the enzymatic oxidation of bromobenzene (B47551) would yield a brominated cis-diol, a key intermediate.
These cis-diol precursors can then be subjected to a series of chemical transformations to introduce the third hydroxyl group and the bromine atom at the desired positions. This may involve epoxidation of the double bond followed by regioselective ring-opening. The stereochemistry of the final product is dictated by the initial enzymatic step and the subsequent stereocontrolled chemical manipulations. A seven-step chemoenzymatic route has been reported for the synthesis of trans-dihydrodiols from the corresponding cis-dihydrodiol metabolites, which involves a regioselective hydrogenation and a Mitsunobu inversion. nih.gov
The introduction of the bromine atom can be achieved through the halogenation of a cyclohexenetriol precursor. The reaction of an alkene with bromine (Br₂) typically proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. youtube.commasterorganicchemistry.comyoutube.comlibretexts.org In the case of a cyclohexenetriol, the regioselectivity of the bromination would be influenced by the steric and electronic effects of the existing hydroxyl groups.
Functional group interconversion (FGI) is a key strategy in multi-step synthesis. youtube.com For instance, an alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a bromide ion. This Sₙ2 reaction would proceed with inversion of stereochemistry, providing a powerful tool for controlling the stereochemical outcome. The conversion of a hydroxyl group to a bromide can also be achieved directly using reagents like phosphorus tribromide (PBr₃). youtube.com
| Reagent | Transformation | Stereochemical Outcome |
| Br₂ | Alkene Bromination | anti-addition |
| PBr₃ | Alcohol to Bromide | Inversion of stereochemistry |
| NBS | Allylic Bromination | Radical mechanism, regioselective |
Ring expansion reactions provide an alternative route to cyclohexene derivatives from smaller ring systems. nuph.edu.uaresearchgate.net For example, a suitably functionalized cyclopentane derivative could undergo a one-carbon ring expansion to form the desired cyclohexene scaffold. A stereoselective, solvent- and metal-free endocyclic C-C bond cleavage of monocyclopropanated cyclopentadienes mediated by strong acids has been developed, leading to highly functionalized six-membered carbocycles with high stereocontrol. nih.gov While not directly applied to the synthesis of bromocyclohexenetriols, this methodology highlights the potential of ring expansion strategies.
Cascade ring expansion reactions have also been developed to synthesize medium-sized rings and could potentially be adapted for the synthesis of functionalized cyclohexenes. nih.govwhiterose.ac.uk These methods often involve complex rearrangements and require careful substrate design to achieve the desired regiochemical and stereochemical control.
Given the presence of multiple hydroxyl groups in the target molecule, the strategic use of protecting groups is essential to achieve regioselective functionalization. youtube.comharvard.eduuniversiteitleiden.nlnih.gov Silyl (B83357) ethers, such as TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl), are commonly used to protect alcohols due to their stability and ease of selective removal. beilstein-journals.org
In the synthesis of this compound, protecting groups would be employed to differentiate the three hydroxyl groups, allowing for the selective bromination of one position or the introduction of other functional groups. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of the synthesis. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable in complex syntheses. nih.gov
| Protecting Group | Abbreviation | Common Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) |
| Triisopropylsilyl ether | TIPS | Fluoride ion (e.g., TBAF), often slower than TBDMS |
| Benzyl (B1604629) ether | Bn | Hydrogenolysis (H₂, Pd/C) |
| Acetyl ester | Ac | Base or acid hydrolysis |
Novel Synthetic Routes and Methodological Developments for Brominated Cyclohexene Polyols
The development of novel synthetic routes to brominated cyclohexene polyols is driven by the quest for greater efficiency, stereoselectivity, and atom economy. Recent advances in catalysis and reaction methodology offer new possibilities for the synthesis of these complex molecules.
Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, has been developed for the synthesis of highly functionalized cyclohexylamine (B46788) derivatives. nih.gov While this specific reaction produces amines, the underlying principles could be adapted for the synthesis of cyclohexene polyols.
Furthermore, the development of new catalysts for ring-closing metathesis (RCM) and other ring-forming reactions continues to expand the synthetic chemist's toolbox. These methods could provide more direct access to the cyclohexene core of the target molecule. The combination of these novel methods with established chemoenzymatic and stereoselective techniques will undoubtedly pave the way for more efficient and versatile syntheses of this compound and related compounds.
Stereochemical Elucidation and Control in 6 Bromocyclohex 4 Ene 1,2,3 Triol Systems
Advanced Spectroscopic and Diffraction Techniques for Stereochemical Assignment
Determining the exact stereochemical configuration of complex molecules like 6-Bromocyclohex-4-ene-1,2,3-triol requires sophisticated analytical methods. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful tools for this purpose.
X-ray Crystallographic Analysis for Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous evidence of both relative and absolute stereochemistry. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed map of electron density, which reveals the precise spatial arrangement of each atom.
While no specific crystal structure for this compound is publicly available, the general methodology is well-established for a wide range of organic molecules, including complex polyfunctionalized cyclohexanes. nih.govnih.gov The process would involve growing a suitable single crystal, collecting diffraction data, and refining the structural model to confirm the connectivity and stereochemistry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial confirmation of the carbon skeleton and the number of different proton and carbon environments.
More advanced NMR techniques are crucial for differentiating between stereoisomers and analyzing the conformational preferences of the cyclohexene (B86901) ring.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space. For instance, correlations between the protons of the triol group and the proton at the bromine-bearing carbon could help establish their relative stereochemistry (cis or trans).
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the J-values of the protons on the cyclohexene ring, it is possible to deduce the preferred conformation (e.g., half-chair) and the axial or equatorial orientation of the substituents.
2D NMR Techniques: Correlation spectroscopy (COSY) helps to identify coupled protons, confirming the connectivity within the molecule. Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively, providing a complete picture of the molecular framework.
While specific NMR data for this compound is not detailed in the literature, the application of these techniques to substituted cyclohexanes is a standard practice for stereochemical and conformational analysis. libretexts.org
Diastereoselective and Enantioselective Synthesis Strategies for this compound
The synthesis of a specific stereoisomer of this compound requires precise control over the formation of multiple stereocenters. Diastereoselective and enantioselective strategies are employed to achieve this.
Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be achieved through various methods, such as:
Substrate-controlled reactions: The existing stereocenters in a starting material can direct the stereochemical outcome of a subsequent reaction.
Reagent-controlled reactions: Chiral reagents can be used to favor the formation of a particular diastereomer.
Cycloaddition reactions: Reactions like the Diels-Alder reaction can create multiple stereocenters in a predictable manner, which can then be further functionalized. paris-saclay.fr
Enantioselective synthesis focuses on producing one enantiomer over the other. This is often accomplished using:
Chiral catalysts: A small amount of a chiral catalyst can direct the reaction to form a large amount of a single enantiomer.
Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to guide the stereochemical outcome of a reaction, after which it is removed.
Enzymatic resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
For a molecule like this compound, a potential synthetic route could involve the diastereoselective dihydroxylation of a brominated cyclohexene precursor. The stereochemistry of the dihydroxylation can often be controlled by the choice of reagent (e.g., osmium tetroxide with a chiral ligand for asymmetric dihydroxylation). The synthesis of highly functionalized cyclohexanes with excellent diastereoselectivity has been reported through cascade reactions. beilstein-journals.orgnih.gov
Conformational Analysis of the Cyclohexene Ring and Substituent Effects on Stereochemistry
The cyclohexene ring in this compound adopts a half-chair conformation to minimize steric and torsional strain. pressbooks.pub In this conformation, the substituents can occupy either axial or pseudo-axial, and equatorial or pseudo-equatorial positions. The relative stability of the two possible half-chair conformers is determined by the steric interactions of the substituents.
Generally, bulky substituents prefer to occupy the equatorial or pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.org For this compound, the conformational equilibrium will depend on the interplay of the steric demands of the bromine atom and the three hydroxyl groups. The hydroxyl groups can also participate in intramolecular hydrogen bonding, which can further influence the preferred conformation.
Mechanistic Organic Chemistry and Reactivity of 6 Bromocyclohex 4 Ene 1,2,3 Triol
Reactivity at the Brominated Stereocenter
The carbon atom bearing the bromine atom in 6-Bromocyclohex-4-ene-1,2,3-triol is a key site of reactivity, primarily undergoing nucleophilic substitution and elimination reactions. The stereochemistry and electronic environment of this center play a crucial role in dictating the outcome of these transformations.
Nucleophilic Substitution Pathways and Stereoelectronic Effects
Nucleophilic substitution at the brominated stereocenter of this compound and its derivatives can proceed through both S(_N)1 and S(_N)2 pathways, with the outcome heavily influenced by the nature of the nucleophile, solvent, and the stereochemistry of the substrate. nih.govmasterorganicchemistry.compressbooks.pub The presence of the allylic double bond can stabilize a carbocation intermediate, potentially favoring an S(_N)1 mechanism under appropriate conditions. However, the S(_N)2 mechanism, characterized by a backside attack of the nucleophile, is also a prominent pathway. libretexts.orglibretexts.orgyoutube.com
A critical aspect of these substitution reactions is the influence of stereoelectronic effects, which refer to the spatial arrangement of orbitals and their influence on reactivity. researchgate.netwikipedia.orglibretexts.org In cyclic systems like cyclohexene (B86901), the orientation of the leaving group (bromide) and the neighboring substituents can significantly impact the rate and stereochemical outcome of the substitution. For an S(_N)2 reaction to occur efficiently, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (anti-periplanar). This leads to an inversion of configuration at the stereocenter. libretexts.orglibretexts.orgyoutube.com
Research on related brominated conduritol derivatives has provided insights into these substitution reactions. For instance, the synthesis of bromo-conduritol-B tetraacetate involves the substitution of bromide groups with acetate (B1210297), showcasing a practical application of nucleophilic substitution on this scaffold. While the primary focus of many studies has been on the synthesis of biologically active molecules, the underlying principles of nucleophilic substitution remain central to these transformations.
The table below summarizes the expected outcomes of nucleophilic substitution reactions at the brominated stereocenter based on the reaction mechanism.
| Reaction Mechanism | Key Features | Stereochemical Outcome |
| S(_N)1 | Two-step process via a carbocation intermediate. | Racemization (mixture of retention and inversion). pressbooks.pub |
| S(_N)2 | One-step concerted process. | Inversion of configuration. libretexts.orglibretexts.orgyoutube.com |
Elimination Reactions to Form Dienetriols and Related Unsaturated Systems
The bromine atom in this compound can also participate in elimination reactions, leading to the formation of highly unsaturated systems such as dienetriols. These reactions are typically promoted by a base, which abstracts a proton from a carbon atom adjacent to the one bearing the bromine. The most common mechanism for such transformations is the E2 (bimolecular elimination) pathway, which has strict stereochemical requirements.
For an E2 elimination to occur, the proton being removed and the leaving group (bromide) must be in an anti-periplanar arrangement. In the context of the cyclohexene ring, this translates to a trans-diaxial orientation of the hydrogen and bromine atoms. The conformation of the cyclohexene ring is therefore a critical factor in determining the feasibility and regioselectivity of the elimination reaction.
The formation of a dienetriol from this compound would involve the removal of a proton from either the carbon adjacent to the double bond or the other neighboring carbon. The resulting diene would be conjugated, providing a thermodynamic driving force for the reaction. While specific studies detailing the elimination reactions of this compound to form dienetriols are not extensively documented in the readily available literature, the principles of E2 elimination in cyclic systems are well-established.
Transformations of the Alkene Moiety
The carbon-carbon double bond within the cyclohexene ring of this compound is another focal point of reactivity, susceptible to a variety of addition and cleavage reactions.
Electrophilic Additions and Cycloadditions to the Cyclohexene Ring
The electron-rich nature of the double bond makes it susceptible to attack by electrophiles. Electrophilic addition reactions typically proceed through the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. The stereochemistry of the addition can be either syn or anti, depending on the specific electrophile and reaction conditions.
Furthermore, the alkene moiety can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In a Diels-Alder reaction, a conjugated diene reacts with the dienophile in a concerted [4+2] cycloaddition. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the triol and bromo substituents on this compound are not strongly electron-withdrawing, the inherent strain and electronic properties of the cyclohexene ring can still allow it to participate in cycloaddition reactions under suitable conditions. The stereochemical outcome of the Diels-Alder reaction is highly predictable, proceeding via a syn addition to the double bond.
Oxidative Cleavage and Other Functionalization Reactions of the Double Bond
The double bond of this compound can be cleaved through oxidative reactions, most notably ozonolysis. libretexts.orglibretexts.orgopenstax.orgchemistrysteps.commasterorganicchemistry.com Ozonolysis involves the reaction of the alkene with ozone (O(_3)), followed by a workup step that determines the final products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) typically yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) affords carboxylic acids or ketones. This reaction is a valuable synthetic tool for breaking down the cyclic structure and introducing new functional groups.
Other functionalization reactions of the double bond include epoxidation, dihydroxylation, and halogenation, which can introduce new stereocenters and functional groups onto the cyclohexene ring, further expanding the synthetic utility of this versatile molecule.
Chemical Modifications of the Triol Functionality
The three hydroxyl groups of this compound provide ample opportunities for chemical modification, although their similar reactivity can present challenges in achieving selectivity. Common transformations include esterification and etherification.
Selective functionalization of one or more hydroxyl groups often requires the use of protecting groups. ntnu.no By strategically protecting certain hydroxyl groups, it becomes possible to carry out reactions at a specific site before deprotecting to reveal the original functionality. The choice of protecting group depends on its stability under the desired reaction conditions and the ease of its subsequent removal.
Esterification of the hydroxyl groups can be achieved using various methods, such as reaction with an acyl chloride or a carboxylic acid under acidic catalysis (Fischer esterification). researchgate.netEtherification can be accomplished, for example, through the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. The reactivity of the different hydroxyl groups can be influenced by their steric environment and their axial or equatorial positions on the cyclohexene ring.
The ability to selectively modify the triol functionality is crucial for the synthesis of complex natural products and their analogues, where precise control over the stereochemistry and functional group arrangement is paramount.
Selective Esterification, Etherification, and Acetylation of Hydroxyl Groups
The presence of three hydroxyl groups with different steric and electronic environments allows for selective functionalization. The reactivity of these hydroxyls generally follows the order: primary > secondary, and among the secondary hydroxyls, the allylic hydroxyl may exhibit different reactivity compared to the others. Protecting group strategies are crucial in the synthetic manipulation of such polyol structures.
Selective Acetylation:
A notable example of the functionalization of a bromoconduritol system is the synthesis of bromo-conduritol-B tetraacetate. In a multi-step synthesis starting from bromo-1,4-benzoquinone, the hydroxyl groups are introduced via reduction of carbonyls. Subsequent treatment with silver acetate (AgOAc) leads to the substitution of bromide ions and the acetylation of the hydroxyl groups, affording the tetraacetate derivative in high yield. nih.govmetu.edu.tr This reaction highlights the feasibility of acetylating the hydroxyl groups within the bromo-conduritol framework.
General Considerations for Esterification and Etherification:
While specific examples of selective esterification and etherification of this compound are not extensively documented in the literature, general principles of polyol chemistry can be applied.
Esterification: The selective esterification of one or more hydroxyl groups can be achieved by using sterically hindered acylating agents or by employing enzymatic catalysis, which can differentiate between the hydroxyl groups based on their position and stereochemistry.
Etherification: Selective etherification, such as the formation of silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers, is a common strategy for protecting hydroxyl groups. The choice of reagent and reaction conditions can allow for the selective protection of the most reactive hydroxyl group. For instance, the use of a bulky silylating agent might preferentially react with the least sterically hindered hydroxyl group.
| Reaction Type | Reagent/Catalyst | Product Type | Key Features |
| Acetylation | Silver Acetate (AgOAc) | Tetraacetate | High yield, occurs after reduction of a quinone precursor. nih.govmetu.edu.tr |
| Esterification (General) | Acyl Halides, Anhydrides | Mono-, di-, or tri-esters | Selectivity can be controlled by stoichiometry and steric hindrance. |
| Etherification (General) | Silyl Halides, Benzyl Halides | Silyl ethers, Benzyl ethers | Used for selective protection of hydroxyl groups. |
Oxidation and Reduction Pathways of Hydroxyl Groups
The hydroxyl groups and the double bond in this compound are susceptible to oxidation and reduction, offering pathways to a variety of derivatives.
Oxidation:
The oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, depending on whether the alcohol is secondary or primary. The selective oxidation of one hydroxyl group over the others presents a synthetic challenge.
In the synthesis of related conduritol structures, microbial oxidation of aromatic compounds using dioxygenase enzymes has been employed to introduce the diol functionality. rsc.org Furthermore, catalytic osmylation of cyclohexadienediols is a key step in forming the conduritol core. rsc.org While not a direct oxidation of the hydroxyls of the target molecule, this demonstrates a synthetic route where oxidation is a key step in forming the polyol structure.
The oxidation of the hydroxyl groups in this compound itself could potentially be achieved using a variety of modern oxidizing agents. The choice of oxidant would be crucial for achieving selectivity. For example, a mild oxidant might selectively oxidize the most reactive hydroxyl group, while stronger oxidants could lead to the oxidation of multiple hydroxyls or even cleavage of the carbon-carbon double bond.
Reduction:
The reduction of the carbonyl groups is a key step in the synthesis of bromoconduritols from quinone precursors. Sodium borohydride (B1222165) (NaBH₄) has been successfully used for the reduction of carbonyl groups to hydroxyl groups in the synthesis of a bromo-conduritol-B derivative. nih.govmetu.edu.tr This demonstrates a reliable method for the reduction of carbonyl functionalities within this class of compounds.
The carbon-carbon double bond can also be reduced, for example, through catalytic hydrogenation. This would lead to the corresponding saturated bromo-cyclohexane-1,2,3-triol.
| Transformation | Reagent/Method | Functional Group Change | Relevance |
| Oxidation (of precursors) | Dioxygenase enzymes, OsO₄ | Arene to cis-diol, Diene to tetraol | Key steps in the synthesis of the conduritol core. rsc.org |
| Reduction | Sodium Borohydride (NaBH₄) | Carbonyl to Hydroxyl | Used in the synthesis of bromoconduritol derivatives. nih.govmetu.edu.tr |
| Reduction (potential) | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Alkene to Alkane | Saturation of the cyclohexene ring. |
Rearrangement Reactions and Domino Processes Involving the this compound Core Structure
The structure of this compound, with its multiple functional groups in a cyclic system, is predisposed to undergo rearrangement and domino reactions. These reactions can lead to the formation of complex molecular architectures from a relatively simple starting material.
Rearrangement Reactions:
While specific rearrangement reactions of this compound are not well-documented, the presence of allylic hydroxyl groups and a bromine atom suggests the potential for several types of rearrangements. For instance, under acidic conditions, protonation of a hydroxyl group followed by the loss of water could generate a carbocation, which could then undergo rearrangement (e.g., a 1,2-hydride or 1,2-alkyl shift) to form a more stable carbocation before nucleophilic attack.
The bromo-allylic system also opens up the possibility of SN2' reactions, where a nucleophile attacks the double bond, leading to a rearranged product.
Domino Processes:
Domino reactions, also known as cascade or tandem reactions, are powerful synthetic tools where a single event triggers a series of subsequent reactions. The functional group array in this compound is well-suited for initiating such cascades.
For example, the reaction of a closely related 3-halo-cis-1,2-dihydrocatechol mono-epoxide with various nucleophiles has been studied. researchgate.net These reactions proceed with high regioselectivity, with the nucleophile attacking the allylic carbon of the epoxide. researchgate.net This type of reactivity could be envisioned for an epoxidized derivative of this compound, where the initial epoxide opening could trigger a cascade of reactions, potentially involving the bromine atom or the other hydroxyl groups.
A hypothetical domino sequence could involve the initial functionalization of a hydroxyl group, which then directs a subsequent intramolecular reaction. For instance, the formation of an ether could be followed by an intramolecular Heck-type reaction if a suitable palladium catalyst is employed, utilizing the carbon-bromine bond.
While the specific exploration of rearrangement and domino reactions for this compound is an area ripe for investigation, the principles of mechanistic organic chemistry suggest a rich potential for such transformations.
Computational Chemistry and Theoretical Investigations of 6 Bromocyclohex 4 Ene 1,2,3 Triol
Quantum Mechanical Studies of Electronic Structure and Bonding Characteristics
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are central to understanding the electronic makeup of 6-bromocyclohex-4-ene-1,2,3-triol. These calculations solve approximations of the Schrödinger equation to determine the electronic ground state of the molecule, providing a wealth of information about its bonding and intrinsic properties.
By applying a specific level of theory, which combines a functional (e.g., B3LYP, PBE0, or mPW1PW91) and a basis set (e.g., 6-31G(d,p) or larger), one can compute various electronic descriptors. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitability.
Furthermore, QM calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would illustrate electron-rich regions around the oxygen atoms of the triol and the bromine atom, with electron-deficient areas typically near the hydrogen atoms. This provides a clear picture of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. Analysis of bond orders and partial atomic charges further quantifies the nature of the covalent bonds within the molecule, revealing the degree of polarization in the C-Br and C-O bonds.
The inherent complexity of solving electronic structure problems, even with modern computers, means that approximations are necessary. rsc.org However, the accuracy of these established QM methods is generally sufficient to provide chemically meaningful insights into the molecule's stability, reactivity, and bonding characteristics.
Molecular Dynamics and Conformational Search Algorithms Applied to Cyclohexenetriol Systems
The cyclohexene (B86901) ring in this compound is not static; it exists as an ensemble of interconverting conformations. Molecular Dynamics (MD) simulations and conformational search algorithms are computational techniques used to explore the potential energy surface of such flexible molecules. mdpi.com
MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. By simulating the system at a given temperature, researchers can observe conformational transitions, such as the interconversion between various half-chair, boat, and twist-boat forms that the cyclohexene ring can adopt. These simulations help identify the most stable, low-energy conformations and the energy barriers that separate them. nih.gov For this compound, the bulky bromine substituent and the three hydroxyl groups, with their potential for intramolecular hydrogen bonding, will significantly influence the conformational landscape, favoring specific arrangements that minimize steric hindrance and maximize stabilizing interactions.
Conformational search algorithms, on the other hand, systematically or stochastically generate a wide range of possible geometries, which are then minimized to find local and global energy minima. The results of these searches can be plotted to show the relative energies of different conformers. The distribution of these conformations often correlates with a Boltzmann distribution based on their relative energies. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) |
| Half-Chair (A) | 0.00 | C1-C2-C3-C4 = -15.2 | 75.1 |
| Half-Chair (B) | 0.25 | C1-C2-C3-C4 = 14.8 | 20.3 |
| Twist-Boat | 1.50 | C6-C1-C2-C3 = 35.5 | 4.5 |
| Boat | 2.80 | C1-C6-C5-C4 = 0.5 | <0.1 |
Table 1. A hypothetical distribution of stable conformers for a substituted cyclohexene system as predicted by a conformational search, illustrating the relative energies and populations of different ring shapes.
Theoretical Prediction of Reaction Mechanisms and Transition States for Transformations of this compound
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a likely transformation is an elimination reaction, such as dehydrobromination, to form a cyclohexadienetriol. Theoretical methods can model the entire reaction coordinate from reactant to product.
Using DFT methods, researchers can locate and characterize the geometry and energy of the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactant and the transition state defines the activation energy (Ea), a key predictor of the reaction rate. Studies on analogous compounds like chlorocyclohexene suggest that such elimination reactions often proceed through a four-membered cyclic transition state. nih.gov In this mechanism, a base would abstract a proton from a carbon adjacent to the bromine-bearing carbon, while the C-Br bond breaks simultaneously.
Calculations would reveal that the C-H and C-Br bonds are partially broken in the transition state, and the new C=C double bond is partially formed. The calculated activation energy and thermodynamic parameters (enthalpy and entropy of activation) provide a quantitative prediction of the reaction's feasibility and kinetics under different conditions. nih.gov
| Parameter | Reactant | Transition State (TS) | Product |
| Relative Energy (kcal/mol) | 0.0 | 38.5 | -15.2 |
| C-H Bond Length (Å) | 1.09 | 1.35 | - |
| C-Br Bond Length (Å) | 1.95 | 2.65 | - |
| C=C Bond Formation (Å) | 1.50 | 1.42 | 1.34 |
Table 2. Hypothetical calculated parameters for a dehydrobromination reaction of this compound, based on DFT calculations for similar dehydrohalogenation reactions. nih.gov
Computational Support for Spectroscopic Data Interpretation and Stereochemical Assignment
One of the most powerful applications of computational chemistry is in the confirmation of chemical structures by predicting spectroscopic data. By comparing calculated spectra to experimental results, chemists can verify stereochemical assignments and confirm the identity of a newly synthesized compound.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural analysis. rsc.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework (e.g., mPW1PW91/6-31G(d,p)), it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a proposed structure. nih.govnih.gov This is particularly valuable when multiple diastereomers are possible products of a reaction. A separate calculation is run for each possible isomer, and the set of calculated shifts that best matches the experimental NMR data confirms the correct structure. This methodology has been successfully used to revise the structures of complex natural products. nih.gov For a molecule with multiple chiral centers like this compound, this is an invaluable tool for stereochemical assignment.
| Carbon Atom | Experimental ¹³C Shift (ppm) | Calculated Shift (Isomer A) (ppm) | Calculated Shift (Isomer B) (ppm) |
| C1 | 72.4 | 72.8 | 75.1 |
| C2 | 75.1 | 75.5 | 71.9 |
| C3 | 70.8 | 71.2 | 68.5 |
| C4 | 128.9 | 129.3 | 129.5 |
| C5 | 131.2 | 131.5 | 131.8 |
| C6 | 55.6 | 56.0 | 60.3 |
Table 3. A hypothetical comparison of experimental ¹³C NMR chemical shifts for this compound with values calculated for two possible diastereomers, demonstrating how such a comparison can lead to structural confirmation. nih.gov
Vibrational Spectroscopy: Quantum chemical software can also perform vibrational analysis to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com The calculation determines the frequencies of all normal vibrational modes. For this compound, this would include characteristic frequencies for O-H stretching, C-H stretching, C=C double bond stretching, and the C-Br stretching mode. These predicted frequencies, which often require scaling by an empirical factor to better match experimental data, help in assigning the absorption bands in an experimental IR spectrum. For heavy atoms like bromine, accurate calculations may require the use of effective core potentials (ECPs) and consideration of relativistic effects. nih.govq-chem.com This analysis confirms the presence of key functional groups and provides further support for the proposed molecular structure.
Synthesis and Exploration of 6 Bromocyclohex 4 Ene 1,2,3 Triol Derivatives and Analogues
Design Principles for Structural Modification and Diversification of Bromocyclohexenetriols
The structural modification of bromocyclohexenetriols like 6-Bromocyclohex-4-ene-1,2,3-triol is guided by several key chemical principles. The inherent reactivity of the alkene, the stereochemistry of the triol, and the presence of the bromine atom offer multiple avenues for diversification. These modifications are often aimed at creating analogues of naturally occurring compounds, such as conduritols and inositols, which exhibit a range of biological activities.
The double bond within the cyclohexene (B86901) ring is another key site for modification. Reactions such as epoxidation, dihydroxylation, and hydrogenation can be employed to introduce new stereocenters and functional groups. The choice of reagents and reaction conditions can control the stereochemical outcome of these transformations, leading to a diverse array of saturated and functionalized cyclohexane (B81311) derivatives.
Furthermore, the bromine atom serves as a valuable handle for introducing a variety of substituents. It can participate in nucleophilic substitution reactions or be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of aryl, alkyl, or other functionalized moieties, significantly expanding the chemical space accessible from the parent bromocyclohexenetriol. The interplay between the stereochemistry of the triol and the position of the bromine atom can influence the regioselectivity and stereoselectivity of these transformations.
Synthetic Access to Substituted and Functionalized Derivatives of this compound
The synthesis of substituted and functionalized derivatives of this compound often starts from readily available precursors and employs stereoselective reactions to build up the desired complexity. While specific literature on the derivatization of this exact triol is limited, synthetic strategies for analogous brominated cyclohexenetriols, often referred to as bromoconduritols, provide a clear blueprint.
One common approach involves the derivatization of the hydroxyl groups. For instance, the hydroxyls can be acylated to form esters. These protecting groups can be selectively removed to allow for further functionalization at specific positions.
The double bond can be functionalized through various addition reactions. For example, epoxidation of the double bond would yield a highly reactive epoxide intermediate. This epoxide can then be opened by a variety of nucleophiles to introduce new functional groups with defined stereochemistry. Dihydroxylation of the alkene, using reagents like osmium tetroxide, would lead to the formation of a pentahydroxylated cyclohexane, a member of the inositol (B14025) family.
The bromine atom is a key site for introducing diversity. Nucleophilic substitution reactions can be used to replace the bromine with other halides, or with oxygen, nitrogen, or sulfur-containing nucleophiles. More advanced methods, such as palladium-catalyzed cross-coupling reactions, are instrumental in creating carbon-carbon bonds. For example, a Suzuki coupling with an arylboronic acid would yield an aryl-substituted cyclohexenetriol, a structural motif found in some biologically active compounds.
Advanced Intermediates Derived from this compound for Downstream Synthesis
This compound and its derivatives are valuable advanced intermediates for the synthesis of more complex molecules, including natural products and their analogues. The strategic placement of multiple functional groups allows for a cascade of reactions to build intricate molecular architectures.
The combination of the bromine atom and the alkene functionality makes these compounds suitable precursors for intramolecular reactions. For instance, an intramolecular Heck reaction could be envisioned, where the bromine and a suitably positioned part of a substituent on a hydroxyl group react to form a new ring system.
Furthermore, the triol portion of the molecule can be oxidatively cleaved to generate linear, functionalized fragments. These fragments, containing stereocenters derived from the original cyclohexenetriol, can then be used as building blocks in the synthesis of other complex targets.
The ability to undergo various transformations makes this compound a versatile starting material. For example, it could serve as a precursor for the synthesis of various conduritol and inositol isomers, which are known for their biological activities, including glycosidase inhibition. The synthesis of bromo-conduritol-B, for instance, has been shown to exhibit strong, enzyme-specific inhibition against α-glycosidase. nih.gov The synthetic strategies employed for such compounds often involve the manipulation of a brominated cyclohexene core.
Future Research Directions and Uncharted Territories in 6 Bromocyclohex 4 Ene 1,2,3 Triol Chemistry
Development of Green and Sustainable Synthetic Routes to Bromocyclohexenetriols
Traditional organic synthesis often relies on hazardous reagents and generates substantial chemical waste. The future of synthesizing bromocyclohexenetriols necessitates a paradigm shift towards green and sustainable practices that prioritize environmental benignity and resource efficiency. chemistryjournals.net Key research avenues will focus on minimizing the environmental footprint from feedstock sourcing to final product.
Future strategies should explore the use of renewable feedstocks, moving away from petrochemical-derived starting materials. For instance, bio-based resources could be converted into cyclohexene (B86901) precursors through enzymatic or chemo-catalytic pathways. nih.gov The principles of green chemistry, such as atom economy and waste prevention, will be central to designing new synthetic routes. chemistryjournals.net This involves maximizing the incorporation of all materials used in the process into the final product.
One promising direction is the use of safer, alternative solvents to replace traditional volatile organic compounds. Water, supercritical fluids, and ionic liquids are potential candidates that can reduce toxicity and environmental pollution. chemistryjournals.net Furthermore, developing solvent-free reaction conditions represents an ideal goal for sustainability. rsc.org Research could also focus on creating catalytic processes that replace stoichiometric reagents, particularly for the bromination and hydroxylation steps, thereby reducing waste generation significantly.
Table 1: Comparison of a Hypothetical Traditional vs. Green Synthetic Route for a Bromocyclohexenetriol
| Parameter | Hypothetical Traditional Route | Proposed Green/Sustainable Route |
|---|---|---|
| Starting Material | Benzene (B151609) (petroleum-derived) | Bio-based cyclohexene (from renewable feedstock) |
| Solvent | Carbon Tetrachloride (toxic, ozone-depleting) | Water or Supercritical CO2 (non-toxic, abundant) |
| Brominating Agent | Stoichiometric Br2 | Catalytic HBr with an oxidant (e.g., H2O2) |
| Hydroxylation Agent | Stoichiometric OsO4 (highly toxic, expensive) | Catalytic dihydroxylation using H2O2 and a benign catalyst |
| Waste Generation | High (halogenated organic waste, heavy metal waste) | Low (water as the main byproduct) |
| Energy Input | High (requires heating and cooling cycles) | Lower (potential for microwave-assisted or ambient temperature reactions) |
Harnessing Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis is paramount for achieving efficient and selective synthesis of complex molecules like 6-Bromocyclohex-4-ene-1,2,3-triol. Future research will undoubtedly focus on discovering and implementing novel catalytic systems that can control the outcome of key transformations, such as the crucial bromocyclization step. nus.edu.sg The goal is to achieve high yields and selectivities while minimizing reaction steps and purification efforts.
Promising areas of investigation include the use of bifunctional catalysts that can orchestrate multiple bond-forming events in a single step with high stereocontrol. For example, an amine-thiocarbamate catalyst has been shown to mediate highly enantioselective bromocyclization of olefinic dicarbonyl compounds, a strategy that could be adapted for cyclohexene systems. nus.edu.sg Photocatalysis and electrocatalysis also offer intriguing possibilities, providing activation methods that are mild and can lead to unique reactivities not accessible through traditional thermal methods. These techniques could be particularly useful for installing the bromo and hydroxyl functionalities with high regioselectivity and stereoselectivity.
Furthermore, the development of catalysts derived from earth-abundant and non-toxic metals is a critical aspect of sustainable chemistry. mdpi.com Research into iron, copper, or manganese-based catalysts for oxidation, hydroxylation, and halogenation reactions will be essential to move away from precious and toxic heavy metal catalysts.
Advanced Stereochemical Control Strategies for Complex Derivatives
The structure of this compound contains multiple stereocenters, meaning a large number of stereoisomers are possible. The biological activity and material properties of its derivatives will be highly dependent on their specific three-dimensional arrangement. Therefore, developing advanced strategies for precise stereochemical control is a critical research frontier. researchgate.net
Future work will likely involve the application of asymmetric catalysis to set the absolute and relative stereochemistry of the functional groups. This includes using chiral catalysts—whether metal complexes, organocatalysts, or enzymes—to favor the formation of one desired stereoisomer over all others. researchgate.net For instance, asymmetric dihydroxylation and epoxidation reactions are well-established methods that could be applied to the cyclohexene scaffold to install the hydroxyl groups with specific stereochemistry.
Another powerful strategy is the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. Research into new, highly effective, and easily recyclable chiral auxiliaries will be beneficial. Computational methods, such as DFT and molecular modeling, will play an increasingly important role in designing catalysts and predicting stereochemical outcomes, thereby accelerating the development of new synthetic methods. researchgate.net
Integration of Flow Chemistry and Automation in the Synthesis of this compound
The synthesis of complex and potentially hazardous compounds can be significantly improved through modern technologies like flow chemistry and automation. synplechem.com The integration of these tools offers enhanced safety, reproducibility, and scalability for the production of this compound and its derivatives.
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, provides numerous advantages. uc.pt It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For reactions involving hazardous reagents like bromine or unstable intermediates, flow reactors enhance safety by minimizing the volume of reactive material at any given moment. mdpi.com This technology also facilitates the integration of multiple reaction, separation, and analysis steps into a single, continuous process. magritek.com
Automation, when coupled with flow chemistry, can create highly efficient and autonomous synthesis platforms. nih.gov Automated systems can perform multi-step syntheses, optimize reaction conditions in real-time using feedback from inline analytical tools, and purify the final product without manual intervention. synplechem.commagritek.com This not only increases productivity but also allows chemists to focus on designing new molecules and reaction pathways rather than on repetitive manual labor. nih.gov The application of these automated systems would be a significant step forward in making complex bromocyclohexenetriols more accessible for research and development. selectscience.net
Table 2: Potential Advantages of Flow Chemistry and Automation for Synthesizing this compound
| Feature | Benefit in Synthesis |
|---|---|
| Precise Control | Improved control over temperature, pressure, and mixing leads to higher yields and selectivity. |
| Enhanced Safety | Small reactor volumes minimize risks associated with hazardous reagents (e.g., bromine) and exothermic reactions. |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling batch reactors. |
| Integration | Multi-step synthesis, work-up, and purification can be combined into a single continuous process. magritek.com |
| Real-time Optimization | Inline process analytical technology (PAT) allows for automated optimization of reaction conditions to maximize yield and minimize byproducts. |
| Reproducibility | Automated systems ensure high fidelity and consistency between batches. nih.gov |
Bio-inspired Synthetic Approaches and Mimicry of Enzymatic Pathways in Related Systems
Nature provides a rich blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired synthesis and the mimicry of enzymatic pathways offer a powerful and sustainable approach for constructing molecules like this compound. nih.gov This research area involves designing synthetic strategies that emulate the logic of biosynthetic pathways or directly using enzymes as catalysts.
A key direction is the development of chemo-enzymatic cascades, where chemical and enzymatic steps are combined in a one-pot process to build molecular complexity rapidly. nih.govepfl.ch For instance, one could envision using a dioxygenase enzyme to install two of the hydroxyl groups onto a cyclohexene precursor with perfect stereocontrol, followed by a chemical step for bromination. The discovery and engineering of enzymes, such as halogenases and hydroxylases, that can act on cyclohexene-type substrates would be a significant breakthrough. Modern tools in protein engineering and directed evolution can be used to tailor enzymes for specific, non-natural reactions, expanding the synthetic chemist's toolkit. researchgate.net
Biomimetic synthesis seeks to replicate complex, cascaded reactions found in nature using small molecule catalysts. figshare.com For example, a synthetic cascade could be designed where the bromination of the double bond triggers a series of stereoselective intramolecular rearrangements or additions to install the triol moiety. Such approaches often lead to a significant increase in molecular complexity in a single, efficient step, mirroring the elegance of natural product biosynthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromocyclohex-4-ene-1,2,3-triol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves halogenation of cyclohexene triol derivatives. For brominated analogs, methods like electrophilic substitution or coupling reactions (e.g., using 4-bromobenzaldehyde as a precursor) are common . Optimization includes varying solvents (ethanol or DMF), catalysts (e.g., L-proline), and temperature. Purity can be assessed via HPLC, and intermediates monitored using TLC. Pilot studies with small-scale reactions (e.g., 1.5 mmol scale) are advised to refine stoichiometry and avoid side products .
Q. How can the stereochemistry of this compound be resolved experimentally?
- Methodological Answer : X-ray crystallography is critical for determining absolute configuration, as demonstrated in structurally similar brominated cyclohexene derivatives (e.g., dihedral angles and puckering parameters measured via XRD) . Chiral HPLC or NMR using chiral shift reagents can separate enantiomers. Computational modeling (DFT) may predict stable conformers, which can be cross-validated with experimental data .
Q. What characterization techniques are essential for verifying the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to identify hydroxyl, bromine, and alkene protons. DEPT-135 can distinguish CH, CH₂, and CH₃ groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₆H₇BrO₃).
- IR Spectroscopy : Detects O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- XRD : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous compounds with S(6) ring motifs .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in substitution or elimination reactions?
- Methodological Answer : Bromine’s electronegativity and leaving-group ability make it prone to nucleophilic substitution (e.g., SN2 with hydroxide ions) or elimination under basic conditions. Kinetic studies (e.g., varying pH or nucleophile concentration) can quantify reactivity. Computational tools (e.g., Gaussian) model transition states and activation energies. Contrast with chlorinated analogs (e.g., 5-Chlorobenzene-1,2,4-triol) to assess halogen effects .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from purity, stereochemistry, or assay conditions. Solutions include:
- Triangulation : Validate bioactivity across multiple assays (e.g., cytotoxicity, enzyme inhibition).
- Structured Analog Testing : Compare activity of enantiomers or regioisomers.
- Meta-Analysis : Re-evaluate published data for methodological consistency (e.g., cell lines, serum presence during transfection, as in ) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to proteins (e.g., enzymes or receptors). MD simulations assess stability of ligand-target complexes. QSAR models correlate structural features (e.g., bromine position, hydroxyl orientation) with activity. Validate predictions via in vitro assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
